molecular formula C13H18N2O3S B4840308 1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE

1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE

Cat. No.: B4840308
M. Wt: 282.36 g/mol
InChI Key: WNVPGYBWSQUBQH-UHFFFAOYSA-N
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Description

1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE is a compound that belongs to the class of piperazine derivatives. It has garnered interest in scientific research due to its potential anti-inflammatory and anti-nociceptive properties . This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group, which contributes to its unique chemical and biological properties.

Mechanism of Action

Target of Action

Similar compounds with a 4-(methylsulfonyl) phenyl pharmacophore have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which play a significant role in inflammation and pain.

Mode of Action

Compounds with similar structures have been shown to inhibit cox-1 and cox-2 . Inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The inhibition of COX-1 and COX-2 enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation and pain sensation. By inhibiting these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.

Pharmacokinetics

The in silico prediction of physicochemical properties, adme, and drug-likeness profiles were studied for similar compounds .

Result of Action

Similar compounds have shown good anti-inflammatory activity . This is likely due to the inhibition of COX-1 and COX-2 enzymes and the subsequent reduction in prostaglandin production.

Preparation Methods

The synthesis of 1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE typically involves multi-step reactions. One common method involves the reaction of 4-(methylsulfonyl)phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(10-8-14)19(2,17)18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVPGYBWSQUBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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